

Glycine Methyl Ester Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Glycine methyl ester hydrochloride

Cat. No.: B555827

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For immediate reference, the CAS number for **Glycine Methyl Ester Hydrochloride** is 5680-79-5, and its molecular weight is 125.55 g/mol .^[1]^[2]^[3] This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing key data, experimental protocols, and an overview of relevant biological pathways associated with its parent compound, glycine.

Core Chemical and Physical Properties

Glycine methyl ester hydrochloride is a white, water-soluble solid, presenting as a crystalline powder.^[4]^[5] It is the hydrochloride salt of the methyl ester of the amino acid glycine.^[5] Due to the instability of glycine methyl ester itself, which can polymerize or convert to diketopiperazine, the hydrochloride salt form provides enhanced stability for laboratory use and storage.^[5]

Property	Value	Source
CAS Number	5680-79-5	[1]
Molecular Formula	C ₃ H ₇ NO ₂ ·HCl	[1]
Molecular Weight	125.55 g/mol	[1][2][3]
Appearance	White crystalline powder	[4]
Melting Point	175 °C (decomposes)	[6]
Solubility	Soluble in water	[4]
Purity	≥99%	[1]

Experimental Protocols

Glycine methyl ester hydrochloride is a fundamental reagent in organic synthesis, particularly in the field of peptide chemistry. Below are detailed experimental protocols for its synthesis and a common application in N-protection, a critical step for peptide synthesis.

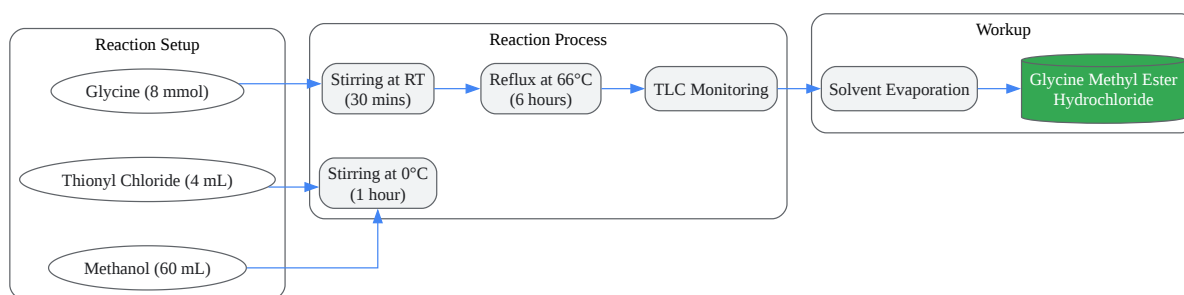
Synthesis of Glycine Methyl Ester Hydrochloride

Several methods are employed for the synthesis of **glycine methyl ester hydrochloride**. A common and efficient laboratory-scale method involves the use of thionyl chloride in methanol.

Protocol: Esterification of Glycine using Thionyl Chloride

- **Reaction Setup:** To a round-bottom flask submerged in an ice bath, add 60 mL of methanol.
- **Reagent Addition:** Slowly add 4 mL of thionyl chloride (SOCl₂) dropwise to the methanol while stirring. The off-gas should be absorbed using a sodium hydroxide solution.
- **Stirring:** Continue stirring the mixture for 1 hour at 0°C.
- **Addition of Glycine:** Add 8 mmol of glycine to the reaction mixture and continue stirring at room temperature for 30 minutes.

- **Reflux:** Heat the reaction mixture to 66°C and reflux for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, as indicated by TLC, the solvent is removed by evaporation under reduced pressure to yield **glycine methyl ester hydrochloride**.^[2]



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Synthesis of **Glycine Methyl Ester Hydrochloride**.

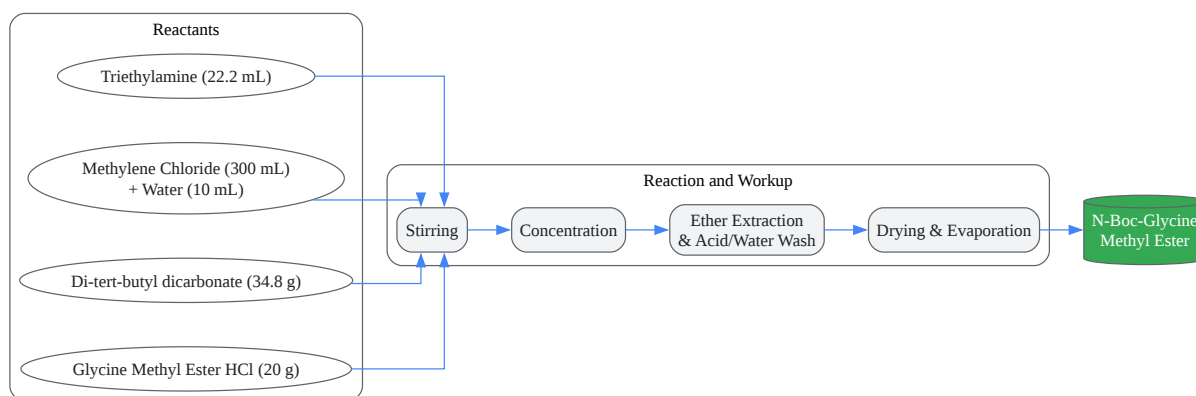
N-Boc Protection of **Glycine Methyl Ester Hydrochloride**

The protection of the amino group is a crucial step in peptide synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group.

Protocol: Synthesis of N-Boc-Glycine Methyl Ester

- **Reaction Mixture:** In a suitable reaction vessel, create a suspension of 20 g of **glycine methyl ester hydrochloride** and 34.8 g of di-tert-butyl dicarbonate in 300 mL of methylene chloride and 10 mL of water.
- **Base Addition:** While stirring, add 22.2 mL of triethylamine dropwise to the reaction mixture.

- Reaction: Continue stirring until the reaction is complete.
- Concentration: Concentrate the reaction mixture under reduced pressure.
- Extraction: Take up the residue in ether. Wash the ether phase with 5 mL of 1N hydrochloric acid, followed by washing with water until the aqueous layer is neutral.
- Drying and Evaporation: Dry the ether phase and evaporate the solvent to obtain N-Boc-glycine methyl ester.[7]



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Workflow for N-Boc Protection.

Biological Context: Glycinergic Signaling Pathways

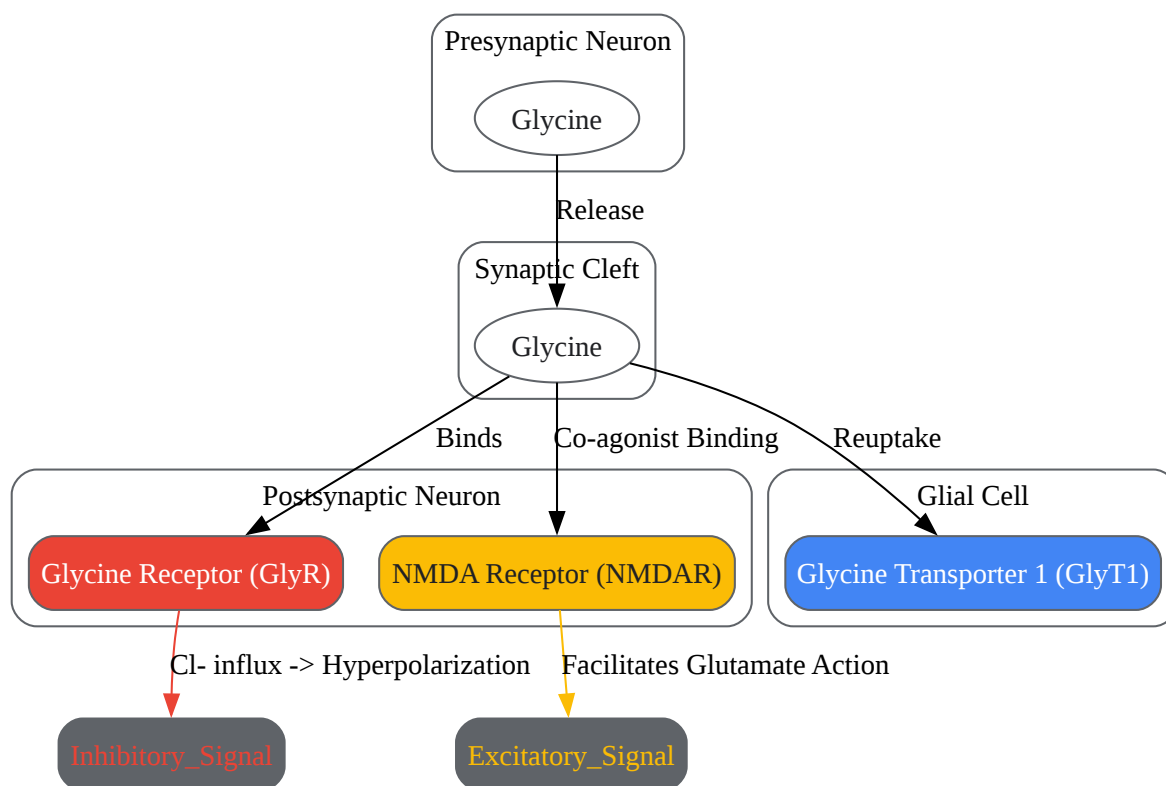
While **glycine methyl ester hydrochloride** is primarily a synthetic reagent, its parent molecule, glycine, is a crucial neurotransmitter in the central nervous system. Glycine can act

as both an inhibitory and an excitatory neurotransmitter.

Inhibitory Neurotransmission: In the spinal cord and brainstem, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors (GlyRs).[8] GlyRs are ligand-gated chloride ion channels.[8] The binding of glycine to these receptors leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic neuron and inhibiting the propagation of an action potential.[8]

Excitatory Neurotransmission: Glycine also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors.[8] In this role, glycine facilitates excitatory neurotransmission.[8]

The concentration of glycine in the synaptic cleft is regulated by glycine transporters (GlyT1 and GlyT2).[9] GlyT1 is found primarily in glial cells, while GlyT2 is expressed in neurons.[9] These transporters are responsible for the reuptake of glycine from the synapse.



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Overview of Glycinergic Signaling.

Given its role in neurotransmission, the glycinergic system is a target for drug development, particularly in the context of pain management and neurological disorders.[10] **Glycine methyl ester hydrochloride**, as a stable and reactive form of a glycine derivative, is a valuable tool for the synthesis of molecules that can modulate these pathways.

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